N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
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Overview
Description
N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrroloquinoline core and a thiophene-substituted tetrahydropyran moiety. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide involves multiple steps, including the formation of the pyrroloquinoline core and the thiophene-substituted tetrahydropyran moiety. The synthetic route typically begins with the preparation of the pyrroloquinoline intermediate through cyclization reactions. This intermediate is then coupled with the thiophene-substituted tetrahydropyran derivative under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, with temperature, solvent, and reaction time being critical parameters .
Major Products
The major products formed from these reactions include various substituted quinoline and pyran derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoline and thiophene-substituted derivatives, such as:
- N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide .
- 4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid .
Uniqueness
The uniqueness of N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c27-19-13-16-12-17(11-15-3-1-7-26(19)20(15)16)25-22(29)21(28)24-14-23(5-8-30-9-6-23)18-4-2-10-31-18/h2,4,10-12H,1,3,5-9,13-14H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONNGUUUXTXCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4(CCOCC4)C5=CC=CS5)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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